N-(3-(1-((4-methoxyphenyl)sulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Description

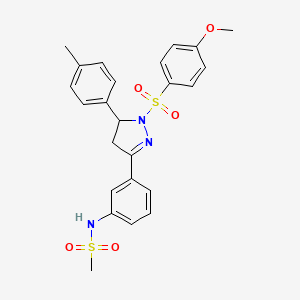

This compound is a pyrazole-based sulfonamide derivative characterized by a 4,5-dihydropyrazole core. Key structural features include:

- A 4-methoxyphenylsulfonyl group at position 1 of the pyrazole ring, contributing electron-donating properties.

- A p-tolyl substituent (4-methylphenyl) at position 5, enhancing hydrophobicity.

- A methanesulfonamide group attached to a phenyl ring at position 3, which may influence binding interactions in biological systems.

The compound’s synthesis likely follows routes similar to those described for related pyrazolines, involving cyclocondensation of hydrazines with α,β-unsaturated ketones, followed by sulfonylation .

Properties

IUPAC Name |

N-[3-[2-(4-methoxyphenyl)sulfonyl-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O5S2/c1-17-7-9-18(10-8-17)24-16-23(19-5-4-6-20(15-19)26-33(3,28)29)25-27(24)34(30,31)22-13-11-21(32-2)12-14-22/h4-15,24,26H,16H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYBWVFGDVPYZJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CC(=NN2S(=O)(=O)C3=CC=C(C=C3)OC)C4=CC(=CC=C4)NS(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

It is known that sulfonamides generally work by inhibiting the growth of bacteria by preventing the synthesis of folic acid, which is essential for bacterial growth.

Biological Activity

N-(3-(1-((4-methoxyphenyl)sulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure

The compound features a pyrazole ring, which is known for its diverse biological activities. The presence of sulfonamide and methoxy groups enhances its pharmacological profile. The molecular formula is C19H22N4O4S2, with a molecular weight of 442.53 g/mol.

Anticancer Activity

Research indicates that derivatives of pyrazole, including this compound, exhibit significant anticancer properties. For instance:

- A study reported that similar pyrazole derivatives demonstrated IC50 values of 0.07 µM against EGFR, comparable to the standard erlotinib .

- Another study highlighted that compounds with similar structures showed potent antiproliferative activity against MCF-7 breast cancer cells with IC50 values around 0.08 µM .

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory effects:

- Research involving pyrazole derivatives indicated that they act as reversible inhibitors of monoamine oxidases (MAOs), with some compounds exhibiting selectivity factors as high as 4000 .

- In vivo studies using carrageenan-induced paw edema models showed that certain pyrazole derivatives significantly reduced inflammation compared to standard treatments like Indomethacin .

Antimicrobial Activity

Antimicrobial properties have been observed in related pyrazole compounds:

- A series of synthesized pyrazoles displayed broad-spectrum antibacterial activity and significant antifungal effects in vitro .

- The antioxidant activity of these compounds was also notable, with some showing higher radical scavenging abilities than established controls .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in cancer progression and inflammation.

- Receptor Modulation : It may interact with specific receptors that modulate cell signaling pathways involved in tumor growth and inflammatory responses.

- Radical Scavenging : The antioxidant properties help mitigate oxidative stress, which is often linked to cancer and inflammatory diseases.

Case Studies

Several studies have documented the efficacy of pyrazole derivatives:

- Study on EGFR Inhibition : A derivative similar to the target compound showed significant inhibition of EGFR with an IC50 of 0.07 µM, indicating potential for targeted cancer therapy .

- Anti-inflammatory Evaluation : A novel series of pyrazole derivatives were tested in vivo and demonstrated substantial reductions in inflammation markers compared to controls .

- Antioxidant and Antimicrobial Testing : Compounds derived from similar structures exhibited robust antimicrobial activity and superior antioxidant capacity compared to standard drugs .

Scientific Research Applications

Anti-inflammatory Activity

The compound exhibits potential anti-inflammatory properties. Similar pyrazole derivatives have demonstrated significant anti-inflammatory effects through the inhibition of pro-inflammatory mediators. A study on derivatives indicated that structural modifications can enhance these properties.

| Compound | Structure | Anti-inflammatory Activity |

|---|---|---|

| 2-methoxy-4-(1-phenyl-3-methyl-1H-pyrazol-5-yl)phenol | Structure | Higher activity than diclofenac sodium |

Antibacterial Activity

The antibacterial potential of this compound is supported by its structural similarity to other sulfonamide derivatives known for their efficacy against various bacterial strains. A comparative study found that thiazole-based sulfonamides effectively inhibited strains such as E. coli and S. aureus.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| E. coli | 10.5 |

| S. aureus | 8 |

| B. subtilis | 9 |

Case Study 1: Synthesis and Evaluation

A synthesis study evaluated several pyrazole derivatives for their biological activities, indicating that the presence of sulfonamide groups significantly enhances biological activity compared to non-sulfonated counterparts.

Case Study 2: Comparative Analysis

A comparative analysis between various sulfonamide derivatives highlighted that those with thiophene substitutions exhibited improved pharmacological profiles, including increased solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their key properties, as derived from the evidence:

*Calculated based on formula.

Key Observations:

Substituent Effects on Physicochemical Properties: The 4-methoxyphenylsulfonyl group in the target compound (vs. 3-Cl-PhSO₂ in or MeOAc in ) enhances solubility due to its electron-donating methoxy group. In contrast, analogs with 3-NO₂-Ph () or 3-Cl-Ph () substituents exhibit reduced solubility but increased stability. The p-tolyl group (target compound) vs.

Synthetic Yields and Crystallography :

- The 70% yield reported for suggests efficient cyclocondensation under optimized conditions. The target compound may follow similar pathways, though yields could vary with sulfonylation efficiency.

- Crystallographic data for (R = 0.056) highlights the utility of SHELX in resolving dihydropyrazole conformations, which could extend to the target compound’s structural analysis.

Computational Insights: DFT studies on pyrazoline derivatives () reveal that electron-withdrawing groups (e.g., NO₂ in ) polarize the pyrazole ring, enhancing nonlinear optical (NLO) properties. The target compound’s 4-MeO-Ph group may reduce NLO activity compared to nitro analogs but improve bioavailability.

Biological Implications :

- The methanesulfonamide group (target compound) is a common pharmacophore in kinase inhibitors. Compared to ’s simpler sulfonamide, the target’s extended structure may offer improved target specificity.

Q & A

Q. What are the key synthetic routes for synthesizing this compound, and how can reaction conditions be optimized for higher yields?

The compound is synthesized via multi-step reactions, including:

- Suzuki-Miyaura cross-coupling to attach aromatic substituents (e.g., p-tolyl groups) to the pyrazole core .

- Sulfonamide group introduction via nucleophilic substitution using methanesulfonyl chloride . Optimization strategies include:

- Microwave-assisted synthesis to enhance reaction rates and purity .

- Continuous flow chemistry for precise control of temperature and reagent mixing, reducing side reactions . Analytical techniques like HPLC and NMR are critical for monitoring intermediate purity .

Q. Which spectroscopic and computational methods are essential for characterizing this compound?

- NMR spectroscopy (¹H, ¹³C) to confirm regioselectivity of substituents on the pyrazole ring .

- UV-Vis spectroscopy to analyze electronic transitions influenced by the sulfonamide and methoxyphenyl groups .

- Density Functional Theory (DFT) to predict reactivity, electronic properties, and stability of intermediates .

Q. What are the common chemical reactions this compound undergoes, and how do they modify its structure?

- Oxidation : Reacts with KMnO₄ or H₂O₂ to form sulfone derivatives, altering electronic properties .

- Reduction : LiAlH₄ reduces the pyrazole ring’s C=N bond, generating dihydro derivatives for SAR studies .

- Electrophilic substitution : The phenyl rings undergo halogenation or nitration, enabling functionalization .

Advanced Research Questions

Q. How do structural variations (e.g., substituents on the phenyl rings) influence biological activity, and what methodologies validate these effects?

- Fluorophenyl vs. methoxyphenyl substituents : Fluorine increases metabolic stability, while methoxy groups enhance solubility. Comparative enzyme inhibition assays (e.g., COX-2 or kinase assays) quantify activity differences .

- QSAR modeling correlates substituent electronic parameters (Hammett constants) with bioactivity .

Q. How can contradictions in biological activity data for structurally similar pyrazole derivatives be resolved?

Discrepancies arise from differences in assay conditions (e.g., cell lines, concentration ranges). Methodological solutions include:

- Standardized dose-response curves across multiple models (e.g., cancer vs. normal cell lines) .

- Molecular docking studies to identify binding site variations (e.g., mutations in target enzymes) .

Q. What experimental approaches elucidate the mechanism of action for this compound in enzyme inhibition?

- Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure binding affinity and thermodynamics .

- X-ray crystallography of the compound-enzyme complex to map interactions (e.g., hydrogen bonding with sulfonamide groups) .

Q. How does the compound’s stability under varying pH and temperature conditions impact its applicability in pharmacological studies?

- Forced degradation studies (acidic/basic hydrolysis, thermal stress) identify degradation products via LC-MS .

- Solubility optimization using co-solvents (e.g., DMSO/PEG mixtures) ensures consistent bioavailability in in vivo models .

Q. What computational tools are used to predict the compound’s reactivity in novel reaction environments?

- Molecular Dynamics (MD) simulations model solvent effects on reaction pathways (e.g., polar aprotic vs. protic solvents) .

- Reactivity descriptors (Fukui indices) from DFT identify nucleophilic/electrophilic sites for targeted derivatization .

Methodological Challenges and Solutions

Q. What strategies mitigate synthetic challenges in scaling up lab-scale protocols?

Q. How are structure-activity relationships (SAR) systematically explored for this compound?

- Parallel synthesis generates derivatives with systematic substituent variations (e.g., halogens, alkyl chains) .

- High-throughput screening evaluates libraries against diverse biological targets (e.g., GPCRs, ion channels) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.